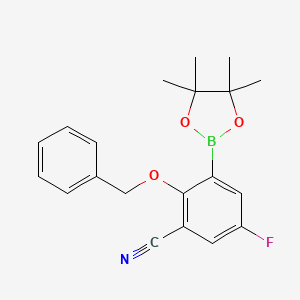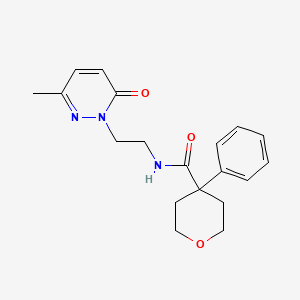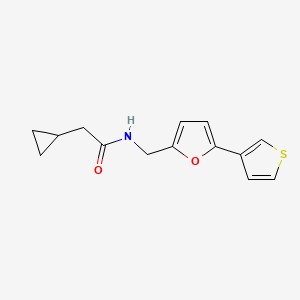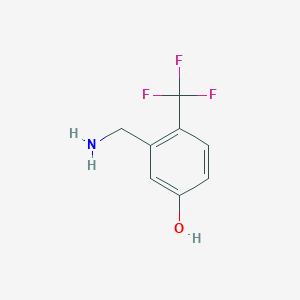
5-Hydroxy-2-(trifluoromethyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(trifluoromethyl)benzylamine is a chemical compound that is part of the benzylamine family . It is a derivative of acetophenone, which is an interesting synthon in most organic reactions . Acetophenone has been utilized in the synthesis of many heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . For instance, the synthesis of 5-Aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones was achieved via the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization of intermediate compounds in the presence of H2SO4 and SiO2 as a catalyst .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)benzylamine, a related compound, is C8H8F3N . It has an average mass of 175.151 Da and a mono-isotopic mass of 175.060883 Da .Chemical Reactions Analysis
Reactions at the benzylic position are crucial for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that occur at the benzylic position .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzylamine, a related compound, is colorless to yellow in color, with a density of 1.2490g/mL . It has a flash point of 69°C, and its refractive index ranges from 1.4700 to 1.472 .科学的研究の応用
Pharmacokinetic Studies
- Derivatization in Pharmacokinetics : (5R)-Hydroxytriptolide, a compound with anti-inflammatory and immunosuppressive effects, uses derivatization from benzylamine for quantification in human plasma. This method, involving liquid chromatography-tandem mass spectrometry, is crucial for Phase I pharmacokinetic studies (Liu et al., 2011).
Analytical Chemistry
- Spectrofluorimetric Determination : A spectrofluorimetric method for determining 5-hydroxyindoles uses benzylamine as a fluorogenic reagent. This technique is sensitive and selective, allowing for the detection of low concentrations of 5-hydroxyindoles (Ishida et al., 1991).
- Photocatalytic Fluorescence Derivatization : An innovative method for the determination of 5-hydroxyindoles involves benzylamine derivatization via online photocatalytic oxidation. This technique requires minimal sample pre-treatment and is applied for analyzing 5-hydroxyindole-3-acetic acid in human urine (Todoroki et al., 2006).
Molecular Imaging
- Two-Photon Fluorescence Imaging : A study on star-shaped glycosylated conjugated oligomer, which includes benzylamine, focuses on two-photon fluorescence imaging of live cells. This approach enhances the imaging capabilities in biological research (Wang et al., 2011).
Chemical Synthesis and Catalysis
- Aerobic Oxidation of Benzyl Amines : Research on the aerobic oxidation of benzylamine and its derivatives with metal–organic framework solids provides insights into the synthesis of benzyl imines. This is significant for developing sustainable chemical processes (Dhakshinamoorthy et al., 2010).
Neuropharmacology
- Characterization of Serotonin Receptors : Studies investigate the role of benzylamine derivatives in characterizing serotonin (5-HT) receptors, contributing to the understanding of neurotransmitter systems in the brain (Bockaert et al., 1990).
Material Science
- Nanofiltration Membranes : Research on novel sulfonated thin-film composite nanofiltration membranes, incorporating benzylamine derivatives, highlights their application in water treatment and dye solutions. This is significant for environmental sustainability (Liu et al., 2012).
Biological Psychiatry
- 5-HT Disturbances in Psychiatric Disorders : Benzylamine-related compounds have been used to study the specific disturbances of 5-hydroxytryptamine in various psychiatric disorders, offering insights into the biological basis of these conditions (van Praag et al., 1987).
将来の方向性
Acetophenone, a precursor in the synthesis of 5-Hydroxy-2-(trifluoromethyl)benzylamine, has been utilized in the synthesis of many heterocyclic compounds . It is anticipated that the study and application of this compound and similar compounds will continue to be a significant area of research in the future .
作用機序
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes at the benzylic position .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s trifluoromethyl group may also play a role in its interactions with its targets .
Biochemical Pathways
It’s known that reactions at the benzylic position can lead to various changes in biochemical pathways .
Pharmacokinetics
The compound’s trifluoromethyl group may influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit antibacterial and antinociceptive activity .
Action Environment
It’s known that environmental factors can influence the rate of reactions at the benzylic position .
特性
IUPAC Name |
3-(aminomethyl)-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRSRNOLDUOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

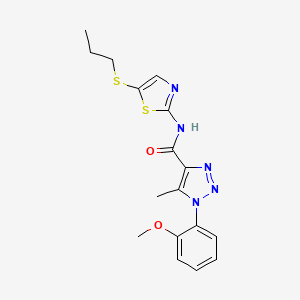
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)
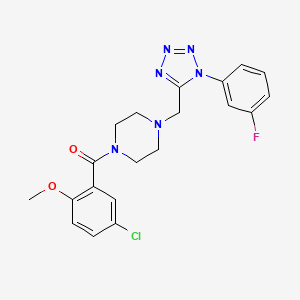
![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)
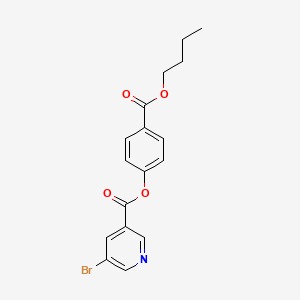
![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)
